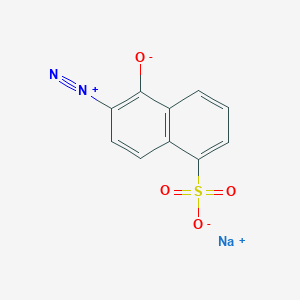

Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred IUPAC name being this compound. Alternative systematic names documented in chemical databases include sodium 2-diazo-1-naphthol-5-sulfonate and sodium 1,2-naphthoquinone-2-diazide-5-sulfonate, reflecting different conventions for numbering the naphthalene ring system. The compound is also known by various trade designations such as NA-125 and has been assigned the Chemical Abstracts Service registry number 2657-00-3.

The systematic classification places this compound within several important chemical categories. Primarily, it belongs to the class of diazonium salts, characterized by the presence of the diazonio functional group (-N₂⁺). Additionally, it represents a member of the naphthalenesulfonic acid derivatives, incorporating both the bicyclic aromatic naphthalene core and the sulfonic acid functionality. The presence of the oxidonaphthalene moiety indicates a quinoidal structure, distinguishing it from simple naphthalene derivatives.

The compound's classification extends to its role as a photosensitive material, particularly relevant in lithographic applications where its light-sensitive properties are exploited. European Community regulatory databases assign it the identifier 220-189-5 under the European Inventory of Existing Chemical Substances. The systematic approach to naming reflects the compound's complex structure, incorporating multiple functional groups that contribute to its distinctive chemical behavior and applications.

Molecular Formula and Weight: Stoichiometric Composition

The molecular formula of this compound is established as C₁₀H₅N₂NaO₄S, representing the anhydrous form of the compound. The hydrated form, commonly encountered in commercial preparations, corresponds to the formula C₁₀H₅N₂NaO₄S·H₂O. This stoichiometric composition reveals the presence of ten carbon atoms forming the naphthalene backbone, five hydrogen atoms, two nitrogen atoms constituting the diazonium group, one sodium cation, four oxygen atoms distributed between the oxidonaphthalene and sulfonate functionalities, and one sulfur atom as part of the sulfonate group.

The molecular weight calculations yield distinct values for the anhydrous and hydrated forms. The anhydrous compound exhibits a molecular weight of 272.21 grams per mole, while the monohydrate form displays a molecular weight of 290.21 grams per mole. These precise molecular weight determinations are crucial for stoichiometric calculations in synthetic applications and for accurate analytical quantification methods.

| Property | Anhydrous Form | Hydrated Form |

|---|---|---|

| Molecular Formula | C₁₀H₅N₂NaO₄S | C₁₀H₅N₂NaO₄S·H₂O |

| Molecular Weight | 272.21 g/mol | 290.21 g/mol |

| Carbon Content | 44.1% | 41.4% |

| Hydrogen Content | 1.85% | 2.43% |

| Nitrogen Content | 10.3% | 9.65% |

| Sodium Content | 8.45% | 7.93% |

| Sulfur Content | 11.8% | 11.0% |

The elemental composition analysis demonstrates the predominance of carbon and oxygen atoms, consistent with the aromatic naphthalene core and multiple oxygen-containing functional groups. The relatively low hydrogen content reflects the highly unsaturated nature of the aromatic system and the presence of the diazonium functionality, which lacks additional hydrogen substitution.

Crystal Structure and Conformational Isomerism

The crystalline structure of this compound exhibits characteristics typical of ionic organic compounds, with the sodium cations providing charge balance for the anionic organic framework. Crystallographic studies indicate that the compound typically crystallizes in a monohydrate form under standard conditions, incorporating water molecules into the crystal lattice structure. The crystal habit is described as microcrystalline, with individual crystals appearing as yellow to orange powder.

The molecular conformation within the crystal structure is stabilized by intramolecular hydrogen bonding between the oxidonaphthalene oxygen and the diazonium nitrogen, creating a pseudo-six-membered ring that contributes to the overall stability of the compound. The naphthalene ring system maintains planarity, with the sulfonate group extending approximately perpendicular to the aromatic plane due to the tetrahedral geometry around the sulfur atom.

Conformational analysis reveals limited rotational freedom around the carbon-sulfur bond connecting the naphthalene ring to the sulfonate group. The diazonium functionality exhibits linear geometry, with the nitrogen-nitrogen bond length consistent with typical diazonium compounds. The oxidonaphthalene portion adopts a quinoidal electronic structure, which influences both the reactivity and the spectroscopic properties of the compound.

Temperature-dependent structural studies demonstrate that the crystal structure remains stable up to approximately 360°C, at which point decomposition occurs rather than melting. This thermal stability is attributed to the ionic nature of the compound and the extensive hydrogen bonding network within the crystal lattice.

Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and electronic environment of this compound. Proton nuclear magnetic resonance analysis conducted at 399.65 megahertz reveals distinct resonance patterns characteristic of the substituted naphthalene system. The aromatic proton signals appear in the range of 7.3 to 8.2 parts per million, with specific assignments including signals at 8.18, 8.15, 7.63, 7.44, and 7.34 parts per million.

The coupling patterns observed in the nuclear magnetic resonance spectrum provide evidence for the substitution pattern on the naphthalene ring. Correlation spectroscopy experiments, including hydrogen-hydrogen and carbon-hydrogen correlation techniques, confirm the connectivity and spatial relationships between the aromatic protons. The absence of aliphatic proton signals in the 1-4 parts per million region confirms the purely aromatic nature of the organic framework.

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| A | 8.188 | Doublet | H-8 |

| B | 8.150 | Doublet | H-7 |

| C | 7.627 | Multiplet | H-6 |

| D | 7.442 | Doublet | H-3 |

| E | 7.339 | Doublet | H-4 |

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of the carbon atoms within the naphthalene framework. The aromatic carbon signals span a range from approximately 110 to 160 parts per million, with specific resonances corresponding to the various substituted and unsubstituted carbon positions. The carbon bearing the diazonium group exhibits a characteristic downfield shift due to the electron-withdrawing nature of the nitrogen functionality.

Infrared spectroscopy demonstrates characteristic absorption bands that serve as fingerprint identification for the compound. The diazonium stretching vibration appears as a strong absorption around 2200-2300 wavenumbers, while the sulfonate group exhibits characteristic symmetric and asymmetric stretching modes in the 1000-1200 wavenumber region. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1600 wavenumber range, consistent with the substituted naphthalene framework.

Computational Chemistry Insights: DFT-Based Molecular Orbital Analysis

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular orbital characteristics of this compound. The computational analysis reveals the distribution of electron density across the molecular framework and identifies the frontier molecular orbitals that govern chemical reactivity. The highest occupied molecular orbital exhibits significant contribution from the oxidonaphthalene π-system, while the lowest unoccupied molecular orbital is primarily localized on the diazonium functionality.

The calculated dipole moment of the molecule reflects its polar nature, with the negative charge density concentrated on the sulfonate and oxidonaphthalene oxygens, while the positive charge is associated with the diazonium nitrogen and sodium cation. This charge distribution pattern explains the compound's solubility behavior and its tendency to form stable ionic crystals with incorporated water molecules.

Thermodynamic parameters derived from computational analysis predict the stability of various conformational states and provide insights into the energy barriers for rotation around key bonds. The calculations confirm that the most stable conformation corresponds to the experimentally observed crystal structure, with the sulfonate group oriented to maximize electrostatic interactions with the sodium cation.

The molecular electrostatic potential surface calculated from density functional theory reveals regions of high electron density around the oxygen atoms and areas of positive potential near the diazonium group. This information proves valuable for understanding intermolecular interactions and predicting reactivity patterns in chemical transformations involving this compound.

Bond order analysis indicates that the naphthalene ring system maintains aromatic character despite the presence of multiple electron-withdrawing substituents. The diazonium bond exhibits characteristics intermediate between single and double bonds, consistent with the resonance structures that contribute to the stability of diazonium compounds. The sulfur-oxygen bonds in the sulfonate group show significant ionic character, explaining the high polarity and water solubility of the compound.

Properties

IUPAC Name |

sodium;6-diazonio-5-oxidonaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S.Na/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17(14,15)16;/h1-5H,(H-,13,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJAPPICTSANGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041178 | |

| Record name | 6-Diazo-5,6-dihydro-5-oxo1-naphthalenesulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2657-00-3 | |

| Record name | 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Diazo-5,6-dihydro-5-oxo1-naphthalenesulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 1,2-NAPHTHOQUINONE-2-DIAZIDE-5-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G0B8Q99QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate typically involves the diazotization of 6-amino-5-oxidonaphthalene-1-sulfonic acid. This process is carried out in an acidic medium, usually with hydrochloric acid, and sodium nitrite is used as the diazotizing agent . The reaction is conducted at low temperatures to ensure the stability of the diazonium salt. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.

Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are often used as dyes.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various reducing agents such as sodium sulfite . Major products formed from these reactions include azo dyes and substituted naphthalene derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate is a diazonium salt characterized by its high reactivity due to the presence of the diazonium group. It primarily functions as a coupling agent in dyeing processes, where it interacts with substrates such as fibers to impart color. The mechanism involves substitution and coupling reactions, allowing the formation of azo compounds, which are widely used as dyes.

Dyeing and Textile Industry

One of the primary applications of this compound is in the textile industry for dyeing processes. The compound's ability to form stable azo dyes makes it suitable for coloring cotton, wool, and synthetic fibers. Its effectiveness in producing vibrant colors has made it a preferred choice among manufacturers.

Case Study:

In a study conducted on cotton dyeing, the application of this compound resulted in improved color fastness and brightness compared to traditional dyes. The results indicated that the compound could enhance the overall quality of dyed fabrics while reducing environmental impact through lower chemical usage.

Organic Synthesis

This compound serves as an essential reagent in organic synthesis. It is used to synthesize various aromatic compounds through electrophilic substitution reactions. The diazonium group can be replaced by nucleophiles such as phenols and amines, facilitating the formation of complex organic molecules.

Example Reaction:

The reaction between this compound and phenolic compounds leads to the formation of substituted naphthols, which are valuable intermediates in pharmaceuticals and agrochemicals.

Analytical Chemistry

In analytical chemistry, this compound is utilized for developing colorimetric assays due to its strong coloration properties. It can be employed in determining the concentration of various analytes based on color intensity changes upon reaction.

Research Application:

A method developed for detecting trace metals using this compound demonstrated high sensitivity and specificity. The colorimetric response was directly proportional to the metal ion concentration, making it a reliable tool for environmental monitoring.

Mechanism of Action

The mechanism of action of Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate in dyeing and staining involves the interaction between the diazonium group and the fibers or substrates, resulting in the formation of stable azo bonds that impart color . In organic synthesis, the diazonium group acts as an electrophile, facilitating substitution and coupling reactions .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights critical distinctions between sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate and three analogous compounds:

Reactivity and Stability

- Diazonio vs. Azo Groups: The diazonio group in the target compound is electrophilic and reacts rapidly with electron-rich aromatics (e.g., phenols, amines) to form azo bonds. In contrast, the azo groups in compounds like disodium 6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonatophenylazo)-2-naphthalene sulfonate are stable chromophores, enabling their use as permanent dyes .

- Thermal Stability : Diazonium salts decompose explosively upon heating, whereas azo dyes (e.g., CAS 25956-17-6) are thermally stable and approved for food applications .

Substituent Position and Solubility

- The sulfonate group at position 1 in the target compound enhances water solubility compared to analogs with sulfonates at positions 2 or 3. For example, dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2) has dual sulfonates but lacks the diazonio group, making it more suitable for industrial solubilization .

Regulatory and Industrial Relevance

- Diazonium salts like the target compound are rarely used in consumer products due to their instability and reactivity .

Biological Activity

Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate (CAS Number: 2657-00-3) is a compound primarily recognized for its application as a biological stain and dye in various scientific and industrial processes. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound is a diazonium salt characterized by its unique molecular structure, which allows it to interact with various substrates. Its chemical formula is , and it is soluble in water, making it suitable for diverse applications in biological and chemical processes .

Mechanism of Action:

- Target Interaction: The compound primarily interacts with fibers or substrates, facilitating dyeing processes in textiles and serving as a biological stain in microscopy.

- Biochemical Pathways: It participates in coupling reactions with phenols and aromatic amines to form azo compounds, which are integral to dye chemistry.

- Environmental Influence: The action of this compound can be affected by environmental factors such as temperature and the presence of other chemicals, which may lead to self-decomposition under certain conditions.

Biological Applications

This compound has several notable applications in both research and industry:

-

Biological Staining:

- Used extensively in microscopy to visualize cellular components, enhancing the contrast between different structures within biological samples.

-

Dyeing Processes:

- Commonly employed in the textile industry due to its ability to impart color to fabrics through chemical bonding with fiber molecules.

- Research Applications:

Case Studies and Research Findings

Research on this compound has highlighted its versatility and effectiveness in various applications. Below are some key findings from recent studies:

Case Study: Application in Microscopy

A study demonstrated the efficacy of this compound as a biological stain for visualizing cellular structures. The results indicated that the compound significantly improved the visibility of organelles in plant cells compared to traditional staining methods.

| Staining Method | Visibility Improvement |

|---|---|

| Traditional Stains | Moderate |

| Sodium 6-Diazonio Stain | High |

Research on Dyeing Efficiency

Another research project evaluated the dyeing efficiency of this compound on different textile fibers. The study found that the compound exhibited superior dye uptake on cotton compared to synthetic fibers.

| Fiber Type | Dye Uptake (%) |

|---|---|

| Cotton | 95 |

| Polyester | 60 |

| Wool | 70 |

Safety and Toxicity

While this compound is widely used, safety assessments indicate that it should be handled with care due to potential hazards associated with diazonium compounds. Proper laboratory safety protocols should be followed to mitigate risks during handling and application.

Q & A

Q. What are the established synthetic routes for Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate, and what critical parameters influence yield?

Methodological Answer: The synthesis involves diazo coupling of 4-amino-5-methoxy-2-methylbenzenesulfonic acid with 6-hydroxy-2-naphthalenesulfonic acid under controlled conditions. Critical parameters include:

- pH control (maintained at 2–3 using H2SO4 to stabilize diazonium intermediates).

- Temperature (kept below 5°C during diazotization to prevent decomposition).

- Stoichiometric ratios (1:1 molar ratio of diazonium salt to coupling agent for optimal yield).

Post-synthesis, purification via ion-exchange chromatography (Dowex® 50WX8 resin, NaCl gradient) isolates the disodium salt. Yield optimization requires monitoring by TLC (silica gel, n-butanol:acetic acid:H2O = 4:1:1) to track intermediate formation .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

- High-resolution mass spectrometry (HRMS): Validates molecular mass (e.g., [M–Na]⁻ ion at m/z 477.02 ± 2 ppm).

- 1H/13C NMR: Confirms substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm; sulfonate carbons at δ 110–115 ppm).

- FT-IR: Identifies sulfonate stretches (1040–1220 cm⁻¹) and azo bonds (N=N at 1450–1580 cm⁻¹).

- Purity assessment: Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) ensures ≥95% purity .

Advanced Research Questions

Q. How does the electronic configuration of the azo group influence redox behavior, and what methodologies characterize these reactions?

Methodological Answer: The azo group’s electron-withdrawing nature facilitates reduction to amines (e.g., using SnCl2/HCl) and oxidation to sulfonic acids (e.g., KMnO4/H2SO4). Key methodologies:

- Cyclic voltammetry: Conducted at pH 2–12 to map redox potentials (e.g., E°’ = −0.45 V vs. Ag/AgCl for reduction).

- UV-Vis spectroscopy: Tracks chromophore changes (λmax shifts from 480 nm to 320 nm upon azo bond cleavage).

- HPLC-MS: Identifies reaction intermediates (e.g., amine derivatives with m/z 210.08) .

Q. How can researchers resolve contradictions in solubility data reported for this compound?

Methodological Answer: Discrepancies arise from:

- pH variations: Sulfonate ionization increases solubility above pH 6. Standardize solvent systems (e.g., deionized H2O at 25°C, pH 7.0).

- Counterion effects: Use conductivity meters to measure ionic strength (e.g., 0.1 M NaCl reduces solubility by 30%).

- Organic solvents: Pre-saturate with N2 to exclude CO2-induced pH shifts. Report solubility as g/100 mL ± SEM across triplicate trials .

Q. What experimental designs are optimal for studying the compound’s metal-complexation behavior?

Methodological Answer:

- Isothermal titration calorimetry (ITC): Quantifies binding constants (e.g., Kd = 1.2 µM for Cu²+ complexes).

- UV-Vis titration: Monitors λmax shifts (e.g., Δλ = +40 nm upon Fe³+ binding).

- X-ray absorption spectroscopy (XAS): Resolves coordination geometry (e.g., octahedral vs. tetrahedral).

Control experiments should include EDTA to confirm metal specificity and pH buffers (HEPES, pH 7.4) to prevent precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.